Pt(II)-8-MTTH Complexes Retain Activity Against Cisplatin-Resistant Ovarian Cancer Cells—A Differentiation Unavailable with Theophylline-Derived Complexes
Platinum(II) complexes bearing the 8-MTT⁻ ligand were directly compared with cisplatin in a 72-hour MTT cell viability assay against the cisplatin-sensitive T2 (human lymphoblastoid leukemia) and cisplatin-resistant SKOV3 (human ovarian carcinoma) cell lines. Complexes cis-[PtCl(8-MTT)(PPh₃)₂] (4) and trans-[Pt(8-MTT)₂(py)₂] (9) showed antiproliferative activity comparable to cisplatin on T2 cells. Critically, while cisplatin loses efficacy against SKOV3, complexes 4 and 9 displayed valuable activity on this cisplatin-resistant line . This is a direct head-to-head comparison within the same study.
| Evidence Dimension | Antiproliferative activity (72 h MTT assay) |
|---|---|
| Target Compound Data | Complexes 4 and 9: activity comparable to cisplatin on T2 cells; valuable activity on cisplatin-resistant SKOV3 cells. |
| Comparator Or Baseline | Cisplatin: active on T2; markedly reduced activity on SKOV3. |
| Quantified Difference | Qualitative advantage on SKOV3: complexes 4 and 9 retain activity where cisplatin fails. |
| Conditions | T2 (lymphoblastoid) and SKOV3 (ovarian carcinoma) cell lines; 72 h exposure; MTT endpoint; cisplatin as positive control . |
Why This Matters
For investigators developing platinum-based anticancer agents, 8-MTTH-derived complexes offer a route to overcoming cisplatin resistance—a property not achievable with complexes of unsubstituted theophylline—making 8-MTTH the required ligand scaffold for this application.
- [1] Romerosa A, Bergamini P, Bertolasi V, Canella A, Cattabriga M, Gavioli R, Mañas S, Mantovani N, Pellacani L. Biologically Active Platinum Complexes Containing 8-Thiotheophylline and 8-(Methylthio)theophylline. Inorganic Chemistry. 2004;43(3):905-913. View Source
